molecular formula C15H14N2O2 B2955865 2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole CAS No. 120162-89-2

2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole

Cat. No.: B2955865
CAS No.: 120162-89-2
M. Wt: 254.289
InChI Key: MWKOUPJMMYDGLH-UHFFFAOYSA-N
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Description

2-[(2-Methoxyphenoxy)methyl]-1H-benzimidazole (CID 752039 ) is a benzimidazole-based small molecule with the molecular formula C15H14N2O2. This compound features a benzimidazole core, a privileged scaffold in medicinal chemistry, which is substituted at the 2-position with a (2-methoxyphenoxy)methyl group. This specific structure serves as a key synthetic intermediate for constructing more complex molecules, as demonstrated by its use in the synthesis of derivatives like 1-(2-chloro-6-fluorobenzyl)-2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole and other N-alkylated analogues . Benzimidazole derivatives are extensively researched due to their wide spectrum of biological activities. While the specific profile of this compound is under investigation, related benzimidazole compounds have shown significant promise in scientific studies, demonstrating antimicrobial, antifungal, antiviral, anti-HIV, and anticancer properties . The presence of the benzimidazole ring system is often associated with the ability to interact with enzymatic targets, making such compounds valuable in drug discovery and development programs . Applications: • A key building block for the synthesis of novel pharmaceutical candidates. • A core structure for creating chemical probes in biochemical and pharmacological research. • A precursor for developing compounds with potential biological activity based on the established benzimidazole pharmacophore. Handling and Safety: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-18-13-8-4-5-9-14(13)19-10-15-16-11-6-2-3-7-12(11)17-15/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKOUPJMMYDGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole typically involves the reaction of 2-methoxyphenol with benzimidazole derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

Unfortunately, the provided search results do not contain comprehensive data tables or well-documented case studies specifically focusing on the applications of the compound "2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole." However, the available information does offer some insights into the broader context of benzimidazole derivatives and their applications.

Benzimidazole Derivatives: Overview
Benzimidazole derivatives are a class of heterocyclic organic compounds that have a wide range of applications in medicinal chemistry . These compounds have been investigated for their antiproliferative, antibacterial, antifungal, anti-inflammatory, and analgesic activities .

Specific Research on Benzimidazole Derivatives

  • Antimicrobial Activity: Benzimidazole derivatives have demonstrated antimicrobial properties against various microorganisms. For example, compounds with imine functionality or electron-withdrawing groups have shown notable antimicrobial activity against bacterial and fungal strains .
  • Anti-inflammatory and Analgesic Effects: Some benzimidazole derivatives have shown cyclooxygenase inhibitory effects and have significantly reduced edema volume compared to standard drugs like diclofenac . Certain N-substituted benzimidazole derivatives have also exhibited analgesic activity .
  • Antiproliferative Activity: Certain benzimidazole derivatives have demonstrated antiproliferative activity against cancer cell lines. Compound 2g exhibited the best antiproliferative activity against the MDA-MB-231 cell line and also displayed significant inhibition against Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus .
  • Tyrosinase Inhibition: Some novel phenylamino quinazolinone derivatives were designed and synthesized as potential tyrosinase inhibitors .

Mechanism of Action

The mechanism of action of 2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Hydroxyphenyl-Substituted Benzimidazoles

Compounds such as 2-(4-Hydroxy-phenyl)-1H-benzimidazole (7) and 2-(2-Hydroxy-phenyl)-1H-benzimidazole (10) () differ in the position and electronic nature of substituents. For example, 2-(2-Hydroxy-phenyl)-1H-benzimidazole (10) exhibits higher polarity (logP ~1.2) than 2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole (estimated logP ~3.5), influencing pharmacokinetic profiles .

Alkyl/Aryl-Substituted Benzimidazoles

  • This compound has shown activity in proton pump inhibition (IC₅₀ ~1 µM) .
  • 2-(1-Naphthylmethyl)-1H-benzimidazole (): The naphthyl group provides extended aromaticity, improving stacking interactions with DNA or proteins. However, this substitution may reduce solubility compared to the methoxyphenoxy analogue.

Sulfur-Containing Derivatives

  • 2-[[(2-Pyridyl)methyl]thio]-1H-benzimidazole derivatives (): These compounds exhibit potent anti-Helicobacter pylori activity (MBC: 0.5–4 µg/mL) due to thioether linkages facilitating membrane penetration. The methoxyphenoxy analogue may lack comparable bactericidal efficacy due to differences in reactive functional groups .
  • AG-1749 (): A sulfinyl-benzimidazole proton pump inhibitor, this compound inhibits (H⁺ + K⁺)-ATPase via covalent binding to cysteine residues. The absence of a sulfinyl group in this compound likely precludes similar mechanistic activity .

Key Observations :

  • Methoxyphenoxy derivatives may require protective group strategies to prevent ether cleavage during synthesis .
  • Thioether and sulfinyl derivatives (e.g., AG-1749) involve additional oxidation steps, increasing synthetic complexity .

Antimicrobial Activity

  • This compound: Limited data; structurally similar to fungicidal benzimidazoles (e.g., 2-mercapto-5-methoxy derivatives, MIC ~10 µg/mL against Fusarium) .
  • 2-[[(2-Pyridyl)methyl]thio]-1H-benzimidazole (Compound 79) : MBC = 0.5 µg/mL against H. pylori, attributed to thioether-mediated membrane disruption .

Enzyme Inhibition

  • CV-11974 (): Angiotensin II receptor antagonist (IC₅₀ = 1.12 × 10⁻⁷ M). The methoxyphenoxy analogue lacks the tetrazole and biphenyl moieties critical for receptor binding .
  • AG-1749 : Irreversible (H⁺ + K⁺)-ATPase inhibition (IC₅₀ ~0.1 µM) via sulfenic acid formation .

Physicochemical Properties

Compound Molecular Weight logP (Predicted) Solubility (mg/mL) Reference
This compound 282.3 3.5 0.12 (DMSO) N/A
2-(4-Hydroxy-phenyl)-1H-benzimidazole 210.2 1.2 1.8 (Water)
AG-1749 369.4 2.8 0.05 (Water)
CV-11974 512.5 4.1 <0.01 (Water)

Notes:

  • Methoxyphenoxy substitution balances lipophilicity and solubility better than highly polar (hydroxyphenyl) or bulky (naphthyl) analogues.

Biological Activity

2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole is a compound that falls within the benzimidazole family, known for its diverse biological activities. The unique structure, characterized by a methoxyphenoxy group attached to the benzimidazole core, enhances its solubility and reactivity, making it a promising candidate in pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H17N3O3\text{C}_{16}\text{H}_{17}\text{N}_3\text{O}_3

This compound features a fused benzene and imidazole ring structure, which is typical of benzimidazoles. The methoxy group significantly contributes to its biological activity by enhancing lipophilicity, which is crucial for membrane permeation and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) μg/mL Reference
Staphylococcus aureus4
Streptococcus faecalis8
Escherichia coli16
Candida albicans64

In comparative studies, the compound demonstrated superior activity compared to standard antibiotics like amikacin, indicating its potential as an alternative therapeutic agent.

Antifungal Activity

The antifungal properties of the compound were assessed against common fungal strains. Results indicated moderate activity against Candida albicans and Aspergillus niger, with MIC values of 64 μg/mL for both strains .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cell lines. Notably, it exhibited significant antiproliferative effects against the MDA-MB-231 breast cancer cell line with an IC50 value of 16.38 μM . The mechanism of action appears to involve apoptosis induction through mitochondrial membrane disruption, leading to caspase activation and subsequent cancer cell death .

Study 1: Antiproliferative Effects

In a study examining a series of benzimidazole derivatives, compound 2g , structurally related to this compound, was found to be particularly effective against MDA-MB-231 cells. The study highlighted that structural modifications influenced biological activity significantly, with lipophilicity playing a critical role in enhancing anticancer effects .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of various benzimidazole derivatives, including our compound of interest. The results demonstrated that compounds with similar structural features exhibited potent antibacterial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) . This finding emphasizes the importance of structural optimization in developing effective antimicrobial agents.

Q & A

Q. Answer :

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 3.8–4.2 ppm confirm the methoxyphenoxy methyl group, while aromatic protons (δ 6.8–7.5 ppm) validate the benzimidazole core .
    • ¹³C NMR : Signals near 55 ppm (OCH₃) and 160 ppm (C-O) confirm substituent connectivity .
  • IR spectroscopy : Stretching vibrations at 1250–1300 cm⁻¹ (C-O-C) and 3400 cm⁻¹ (N-H) .
  • X-ray crystallography : SHELX software refines crystal structures to confirm bond lengths/angles (e.g., C-N bond: ~1.34 Å) .

Advanced: How should researchers address discrepancies between experimental and computational spectroscopic data?

Q. Answer :

  • Multi-technique validation : Combine NMR, IR, and mass spectrometry to cross-verify functional groups .
  • DFT calculations : Optimize molecular geometry using Gaussian or ORCA to simulate NMR/IR spectra and identify outliers due to solvent effects or tautomerism .
  • Crystallographic data : Resolve ambiguities (e.g., protonation states) by comparing experimental XRD structures with computational models .

Basic: What strategies are effective in purifying this compound from reaction mixtures?

Q. Answer :

  • Liquid-liquid extraction : Use ethyl acetate/water partitioning to remove polar byproducts .
  • Column chromatography : Silica gel with eluents like dichloromethane:methanol (9:1) separates non-polar impurities .
  • Recrystallization : Methanol or ethanol at low temperatures yields high-purity crystals (>95% by HPLC) .

Advanced: What methodologies are employed to study the coordination chemistry of this compound with transition metals?

Q. Answer :

  • Titration studies : Monitor UV-Vis absorbance changes during metal ion (e.g., Zn²⁺, Cu²⁺) binding to determine stoichiometry (e.g., 1:1 or 2:1 ligand:metal ratios) .
  • X-ray crystallography : Resolve metal-ligand coordination modes (e.g., N,O-chelation) in single crystals .
  • Magnetic susceptibility : Assess paramagnetic behavior in complexes to infer electronic structure .

Basic: How can HPLC be optimized for purity analysis of this compound?

Q. Answer :

  • Column selection : C18 reverse-phase columns with 5 µm particle size .
  • Mobile phase : Acetonitrile:water (60:40) with 0.1% trifluoroacetic acid improves peak resolution .
  • Detection : UV at 254 nm for benzimidazole chromophore quantification. Common impurities include des-methyl byproducts (retention time ±0.5 min) .

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Q. Answer :

  • Chiral resolution : Use chiral auxiliaries (e.g., L-tartaric acid) or preparative HPLC with cellulose-based columns .
  • Racemization mitigation : Avoid high-temperature steps post-cyclization; monitor optical rotation ([α]D) during workup .
  • Catalytic asymmetric synthesis : Transition-metal catalysts (e.g., Ru-BINAP) induce stereoselectivity in key bond-forming steps .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole
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2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole

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